

Commercial Suppliers and Technical Guide for 4-Methylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylpyridine-2,6-diamine

Cat. No.: B056795

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthesis of **4-Methylpyridine-2,6-diamine** (CAS No: 38439-33-7). This versatile diamine serves as a crucial building block in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its synthesis for further application.

Commercial Availability

A variety of chemical suppliers offer **4-Methylpyridine-2,6-diamine**, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several key commercial vendors.

Supplier	Brand/Distributor	Purity	Available Quantities	Price (USD)
--INVALID-LINK--	AstaTech, Inc.	95%	250 mg, 1 g	\$97.50 (250 mg), \$247.50 (1 g)[1]
--INVALID-LINK--	TRC	Not Specified	Not Specified	Contact for pricing[2]
--INVALID-LINK--	Shaanxi Dideu Medichem Co. Ltd.	99.0% min	Grams to Kilograms	~\$1.10 / g[3]
--INVALID-LINK--	Not Specified	97%	50 mg	¥990.00 (~\$27 USD)[4]
--INVALID-LINK--	Multiple	Varies	Grams to Metric Tons	Contact for pricing[5]
--INVALID-LINK--	Greenbo Biochem, Hangzhou Chungyo Chemicals	99%, 98%	Not Specified	Contact for pricing[6]
--INVALID-LINK--	Not Specified	Not Specified	Not Specified	Contact for pricing[7]

Physicochemical Properties

Property	Value
Molecular Formula	C ₆ H ₉ N ₃ [1][6]
Molecular Weight	123.16 g/mol [4][8]
CAS Number	38439-33-7[1][6]
Melting Point	85-86 °C[6]
Boiling Point	312.5°C at 760 mmHg[4][6]
Physical Form	Solid[1][8]
Storage Temperature	2-8 °C[1][8]

Applications in Drug Discovery

4-Methylpyridine-2,6-diamine is a key reactant in the synthesis of various biologically active molecules. Its structural features make it a valuable scaffold for combinatorial chemistry and the development of novel therapeutic agents.[4]

One notable application is in the preparation of N-(pyridin-2-yl) arylsulfonamides, which have shown potent activity as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is a validated therapeutic target for metabolic disorders, including type 2 diabetes and obesity.

Furthermore, derivatives of 2-amino-4-methylpyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[9] Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of inflammatory diseases, making iNOS inhibitors a subject of significant research interest.

Due to the nature of this compound as a building block in early-stage drug discovery, detailed signaling pathway information directly involving **4-Methylpyridine-2,6-diamine** is not readily available in the public domain.

Experimental Protocols

A general procedure for the synthesis of **4-Methylpyridine-2,6-diamine** from 4-methylpyridine has been reported.[3]

Method A: From 4-Methylpyridine

- Suspend 4-Methylpyridine (15 g, 161.1 mmol) in mineral oil (220 mL).
- Add sodium amide (27.0 g, 483.3 mmol, 3 eq.) and stir the mixture overnight at room temperature.
- Heat the suspension to 130 °C and maintain for 15 minutes, observing the beginning of hydrogen precipitation.
- Gradually increase the temperature to 160 °C over 30 minutes. The suspension will change color from light brown to dark brown and form a foamy solid.
- Continue heating to 200 °C over 30 minutes, at which point the release of hydrogen will accelerate, and the mixture will turn black.
- Maintain the reaction at 215 °C for 3 hours, monitoring for the complete consumption of the starting material by TLC (ethyl acetate/methanol/acetic acid, 10:1:0.1).
- Cool the reaction mixture to room temperature.
- Collect the black solid by filtration and wash with petroleum ether (5 x 100 mL).
- Carefully add silica gel (100 g) and 96% ethanol (130 mL) to the black solid and evaporate to dryness after 20 minutes.
- Place the resulting solid on top of a suction filter containing silica gel (300 g; equilibrated with ethyl acetate) and elute using a gradient of ethyl acetate to ethyl acetate/isopropanol (8:1).
- Collect the product-containing fractions and evaporate the solvent.
- Recrystallize the brown residue from tert-butyl methyl ether/diisopropyl ether to yield **4-Methylpyridine-2,6-diamine** as gray crystals.

Expected Yield: ~66%

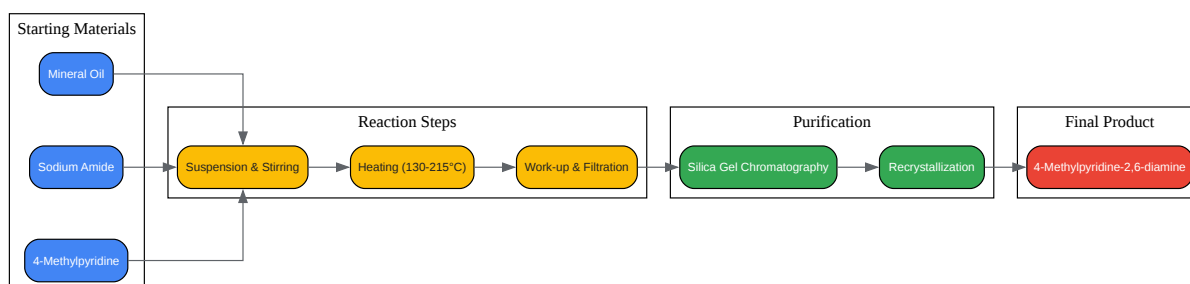
Method B: From 2-amino-4-methylpyridine

A similar procedure can be followed using 2-amino-4-methylpyridine (15 g, 138.7 mmol) and sodium amide (16.2 g, 416.1 mmol, 3 equiv) as starting materials.[3]

Expected Yield: ~76%

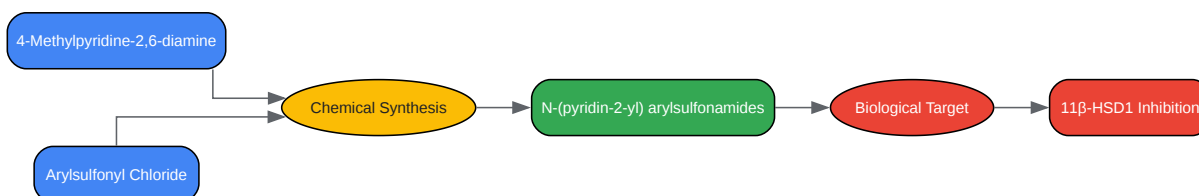
Visualizations

The following diagrams illustrate the synthesis workflow and a logical relationship for the application of **4-Methylpyridine-2,6-diamine** in the synthesis of a key pharmacophore.



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Caption: Synthesis workflow for **4-Methylpyridine-2,6-diamine**.



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Caption: Application in synthesizing 11 β -HSD1 inhibitors.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 4-Methylpyridine-2,6-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056795#commercial-suppliers-of-4-methylpyridine-2-6-diamine]

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